Attenuated CYP2C9 Inhibition: A Critical Distinction from First-Generation Agonists
A key differentiator of APD597 is its engineered reduction in cytochrome P450 2C9 (CYP2C9) inhibition, a common liability in earlier GPR119 agonists that can limit combination therapy applications [1]. In comparative in vitro assays using human hepatic microsomes, APD597 exhibits a CYP2C9 IC50 of 5.8 µM . In stark contrast, the first-generation GPR119 agonist APD668 (JNJ-28630368) demonstrates a significantly stronger inhibition of CYP2C9, with a reported Ki of 0.1 µM [2]. This approximately 58-fold difference in inhibitory constant (IC50 vs. Ki) underscores APD597's improved profile, as a higher IC50/Ki value correlates with a lower potential for clinically relevant CYP-mediated drug-drug interactions.
| Evidence Dimension | Inhibition of Cytochrome P450 2C9 (CYP2C9) |
|---|---|
| Target Compound Data | IC50 = 5.8 µM (5800 nM) |
| Comparator Or Baseline | APD668: Ki = 0.1 µM (100 nM) |
| Quantified Difference | APD597 exhibits ~58-fold weaker CYP2C9 inhibition than APD668 |
| Conditions | In vitro enzyme inhibition assay; human hepatic microsomes |
Why This Matters
Researchers designing in vivo combination studies with DPP-4 inhibitors or statins require a GPR119 agonist with a mitigated CYP2C9 inhibition profile to avoid confounding pharmacokinetic interactions, making APD597 the preferred tool over first-generation analogs like APD668.
- [1] Semple G, et al. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile. Bioorg Med Chem Lett. 2012;22(4):1750-1755. View Source
- [2] MedChemExpress. APD668 Product Datasheet. (Citing CYP2C9 Ki of 0.1 µM). View Source
